molecular formula C14H20FNO B14193800 (2R)-4-tert-Butyl-2-(4-fluorophenyl)morpholine CAS No. 920802-17-1

(2R)-4-tert-Butyl-2-(4-fluorophenyl)morpholine

Cat. No.: B14193800
CAS No.: 920802-17-1
M. Wt: 237.31 g/mol
InChI Key: XKSDOALEBRRCND-ZDUSSCGKSA-N
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Description

(2R)-4-tert-Butyl-2-(4-fluorophenyl)morpholine is a chemical compound characterized by its morpholine ring structure substituted with a tert-butyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-tert-Butyl-2-(4-fluorophenyl)morpholine typically involves the reaction of morpholine derivatives with tert-butyl and 4-fluorophenyl substituents. One common method involves the use of (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine as an intermediate . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and toluene, with potassium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature and solvent composition.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-tert-Butyl-2-(4-fluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

(2R)-4-tert-Butyl-2-(4-fluorophenyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-tert-Butyl-2-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the 4-fluorophenyl group can influence its reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

920802-17-1

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

(2R)-4-tert-butyl-2-(4-fluorophenyl)morpholine

InChI

InChI=1S/C14H20FNO/c1-14(2,3)16-8-9-17-13(10-16)11-4-6-12(15)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1

InChI Key

XKSDOALEBRRCND-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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